molecular formula Cl2Sr B1199363 Metastron (TN) CAS No. 38270-90-5

Metastron (TN)

Número de catálogo: B1199363
Número CAS: 38270-90-5
Peso molecular: 159.81 g/mol
Clave InChI: AHBGXTDRMVNFER-FCHARDOESA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

El cloruro de estroncio Sr-89 se produce utilizando la reacción nuclear de itrio-89 (89Y) con neutrones, lo que da como resultado la formación de estroncio-89 (89Sr). La reacción se puede representar de la siguiente manera:

89Y(n,p)89Sr^{89}Y(n,p)^{89}Sr 89Y(n,p)89Sr

El blanco de itria irradiado se somete a un procesamiento químico para extraer y purificar el estroncio-89. Esto implica un proceso de extracción en dos etapas con 0.1M DtBuCH18C6/1-Octanol, seguido de lavado y extracción inversa para obtener una fracción pura de estroncio-89 .

Análisis De Reacciones Químicas

El cloruro de estroncio Sr-89 experimenta varios tipos de reacciones químicas:

    Oxidación y reducción: El cloruro de estroncio Sr-89 puede participar en reacciones redox, aunque los ejemplos específicos son menos comunes.

    El cloruro de estroncio reacciona con gas fluoruro de hidrógeno para formar fluoruro de estroncio y gas cloro:

    Sustitución: SrCl2+2HFSrF2+2HClSrCl_2 + 2HF \rightarrow SrF_2 + 2HCl SrCl2​+2HF→SrF2​+2HCl

    El cloruro de estroncio puede reaccionar con ácido sulfúrico para formar sulfato de estroncio y ácido clorhídrico:

    Precipitación: SrCl2+H2SO4SrSO4+2HClSrCl_2 + H_2SO_4 \rightarrow SrSO_4 + 2HCl SrCl2​+H2​SO4​→SrSO4​+2HCl

Estas reacciones generalmente ocurren en condiciones de laboratorio estándar .

Aplicaciones Científicas De Investigación

Pain Relief in Bone Metastases

Metastron is FDA-approved for the relief of bone pain in patients with painful skeletal metastases. It has been shown to provide significant pain relief in patients with advanced prostate cancer and other malignancies. A study involving 28 patients indicated that 29% experienced moderate to dramatic improvement in pain levels within 12 weeks post-treatment .

Key Findings:

  • Efficacy : Pain relief duration averages between 4 to 12 months, with the possibility of repeat treatments every three months .
  • Hematological Effects : While effective for pain management, Metastron can cause moderate to severe bone marrow toxicity, particularly affecting platelet counts .

Therapeutic Potential

Recent studies suggest that Metastron may not only alleviate pain but also exert therapeutic effects on tumor progression. Evidence indicates reductions in serum tumor markers such as prostate-specific antigen (PSA) in prostate cancer patients treated with Metastron .

Case Studies:

  • Trans-Canada Study : In a randomized trial involving 126 patients with hormone-refractory prostate cancer, those receiving Metastron demonstrated a significant reduction in new painful sites compared to the placebo group (59% vs. 34%) and required less additional therapy .
  • UK Metastron Investigators' Group Study : This study showed that patients treated with Metastron had fewer new painful sites and lower analgesic requirements than those receiving external beam radiation alone .

Data Table: Summary of Clinical Findings

Study NamePatient PopulationPain Relief (%)New Pain Sites (%)Additional Therapy Needed (%)
University of Minnesota Study28 (various cancers)29% moderate/dramatic improvementN/A32%
Trans-Canada Study126 (hormone-refractory PCa)Significant reduction59% vs. 34%Less than placebo
UK Investigators' Group Study305 (painful prostatic mets)Fewer new sitesN/ALess than radiation

Safety and Side Effects

While Metastron is effective for palliation, its use is accompanied by risks of hematological toxicity. Monitoring blood counts is essential due to potential reductions in white blood cells and platelets following treatment. The median survival time reported among treated patients was approximately 23 weeks .

Mecanismo De Acción

El cloruro de estroncio Sr-89 imita al calcio debido a sus propiedades químicas similares, lo que le permite ser absorbido por los huesos, particularmente en áreas con aumento del recambio, como las lesiones cancerosas. Una vez en el hueso, el estroncio-89 emite radiación beta, que tiene un rango de penetración corto. Esta radiación ayuda a reducir el dolor al atacar y destruir las células cancerosas en el hueso .

Comparación Con Compuestos Similares

El cloruro de estroncio Sr-89 es único en su capacidad para dirigirse a los tejidos óseos y emitir radiación beta con fines terapéuticos. Los compuestos similares incluyen:

El cloruro de estroncio Sr-89 se destaca por su aplicación específica en el tratamiento de metástasis óseas y su capacidad para proporcionar radioterapia dirigida.

Actividad Biológica

Metastron, known chemically as strontium-89 chloride, is a radiopharmaceutical primarily used for palliative treatment of bone pain associated with metastatic cancer. Its biological activity is characterized by its selective accumulation in bone tissue, particularly in areas affected by metastasis. This article delves into the mechanisms of action, biodistribution, clinical efficacy, and safety profile of Metastron, supported by data tables and relevant case studies.

Strontium-89 is a beta-emitting radionuclide that mimics calcium in the body. Upon administration, it preferentially localizes in areas of increased osteoblastic activity, which is typical in metastatic bone lesions. The radiation emitted from strontium-89 helps alleviate pain by targeting cancerous cells within the bone without significantly affecting surrounding healthy tissues.

Biodistribution Studies

Biodistribution studies have shown that after intravenous administration, strontium-89 rapidly accumulates in bone tissue.

Key Findings from Animal Studies

  • Accumulation : In a study involving mice, the uptake of strontium-89 was measured at various time points post-injection (1 hour to 14 days). The results indicated a significant increase in bone uptake over time, with a femur-to-spleen ratio increasing from 1.9 at 1 hour to 24 at 3 days post-injection .
  • Retention : Strontium-89 showed a retention rate of approximately 90% in the skeletal system after 24 hours, with gradual clearance observed over subsequent days .
Time Post-InjectionFemur-to-Spleen RatioObservations
1 hour1.9Initial uptake observed
6 hours-Peak activity in lungs and abdominal cavity
3 days24High retention in bones

Clinical Efficacy

Metastron has been extensively studied for its palliative effects in patients with prostate cancer and other malignancies that metastasize to bone. A notable study evaluated its effectiveness and side effects in a cohort of patients.

Case Study Overview

In a clinical trial involving 18 patients:

  • Response Rate : Pain relief was reported in 72% of patients after treatment with Metastron.
  • Adverse Effects : Myelosuppression was observed in only two patients (11%), indicating a favorable safety profile for most individuals .
CharacteristicResponse (n=13)No Response (n=5)P-value
Age (Median, range)76 (60–86)73 (63–79)0.522
PSA (Median, range)25.448 (1.822–1130.300)795.710 (1.764–2017.400)0.888
ALP (Median, range)912 (248–2204)1034 (373–2944)0.255

Safety Profile

Despite its effectiveness, Metastron carries some risks associated with radiation exposure and potential myelosuppression:

  • Toxicity Risk : Preclinical data indicate risks of toxicity; however, clinical observations suggest that severe adverse reactions are rare when administered correctly .
  • Monitoring : Regular monitoring of blood counts is recommended for patients receiving treatment to mitigate risks associated with myelosuppression.

Propiedades

Key on ui mechanism of action

Strontium chloride 89, a similar to calcium divalent ion, concentrates in areas of increased osteogenesis, by being taken up into the inorganic matter of the bone. Strontium chloride 89 presents a 10-fold higher affinity for metastatic bone. Some reports indicate that after Strontium chloride 89 is incorporated into the osteoid matrix adjascently to the metastatic cells, it emits β-rays getting even to 1.3-64Gy. Thus, there is a possible tumoricidal effect driven by the radiation selectively emited by strontium chloride 89 into metastatic bones.

Número CAS

38270-90-5

Fórmula molecular

Cl2Sr

Peso molecular

159.81 g/mol

Nombre IUPAC

strontium-89(2+);dichloride

InChI

InChI=1S/2ClH.Sr/h2*1H;/q;;+2/p-2/i;;1+1

Clave InChI

AHBGXTDRMVNFER-FCHARDOESA-L

SMILES

[Cl-].[Cl-].[Sr+2]

SMILES isomérico

[Cl-].[Cl-].[89Sr+2]

SMILES canónico

[Cl-].[Cl-].[Sr+2]

Punto de ebullición

100ºC

melting_point

0ºC

Solubilidad

10.9-22.6 mg/ml

Sinónimos

Metastron
strontium chloride
strontium chloride hexahydrate
strontium chloride monohydrate
strontium chloride Sr 85
strontium chloride Sr 89
strontium chloride, 85Sr-labeled
strontium chloride, 89Sr-labeled
strontium chloride, 90Sr-labeled
strontium chloride, disodium salt
strontium-89 chloride

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.